N-Methoxycarbonyl Dabigatran Ethyl Ester CAS 211914-96-4
N-Methoxycarbonyl Dabigatran Ethyl Ester CAS 211914-96-4
An In-depth Technical Guide to N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS 211914-96-4)
Executive Summary
This technical guide provides a comprehensive scientific overview of N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS: 211914-96-4), a significant process-related impurity of the direct thrombin inhibitor, Dabigatran Etexilate. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic genesis, and state-of-the-art analytical methodologies for the identification and quantification of this compound. By elucidating the causality behind its formation and presenting robust analytical protocols, this guide serves as a critical resource for ensuring the quality, safety, and regulatory compliance of Dabigatran Etexilate drug products.
Introduction: The Context of Dabigatran and the Imperative of Impurity Profiling
Dabigatran Etexilate is a potent, orally administered anticoagulant that functions as a direct, reversible inhibitor of thrombin, a critical enzyme in the coagulation cascade.[1][2] It is the prodrug of the active moiety, dabigatran, and is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[3][] The synthesis of a complex active pharmaceutical ingredient (API) like Dabigatran Etexilate is a multi-step process that can inadvertently generate structurally similar byproducts.
Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present in a drug substance at a level of 0.10% or higher. N-Methoxycarbonyl Dabigatran Ethyl Ester has been identified as a key process-related impurity, sometimes referred to as Dabigatran Impurity 61.[1][5] Its structural similarity to other key intermediates necessitates highly specific analytical methods to ensure its effective separation and quantification. Understanding the origin and control of this impurity is paramount for process optimization and for guaranteeing the safety and efficacy of the final drug product.
Physicochemical Characterization
N-Methoxycarbonyl Dabigatran Ethyl Ester is a complex organic molecule whose identity is confirmed by its unique CAS number, molecular formula, and precise molecular weight. These fundamental properties are the cornerstone for its analytical identification.
| Property | Value | Source(s) |
| Chemical Name | N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester | [6][7] |
| CAS Number | 211914-96-4 | [1][8] |
| Molecular Formula | C29H31N7O5 | [6][8][9] |
| Molecular Weight | 557.61 g/mol | [2][8][10] |
| Synonyms | Dabigatran Impurity 61, Ethyl 3-(2-(((4-(N-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | [5][7] |
Synthetic Genesis: Tracing the Origin
The presence of N-Methoxycarbonyl Dabigatran Ethyl Ester is intrinsically linked to the synthetic pathway of Dabigatran Etexilate. Its formation can be understood as a deviation in the final acylation step of a key amidine intermediate.
Overview of Dabigatran Etexilate Synthesis
The synthesis of Dabigatran Etexilate involves the coupling of several key intermediates. A critical late-stage intermediate is the amidine salt, formally known as 1-methyl-2-[N-[4-amidinophenyl] aminomethyl] benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxy carbonyl ethyl) amide.[11][12] In the final step, this amidine is acylated with n-hexyl chloroformate to yield the Dabigatran Etexilate base.[13][14]
Formation Pathway of N-Methoxycarbonyl Dabigatran Ethyl Ester
This specific impurity arises from an alternative acylation reaction at the amidine nitrogen. Instead of reacting with the intended n-hexyl chloroformate, the amidine intermediate (VI) reacts with a methoxycarbonylating agent. This could occur due to:
-
Contamination of Reagents: The presence of methyl chloroformate or a similar reagent as an impurity in the n-hexyl chloroformate starting material.
-
Side Reactions: Use of reagents that can generate a methoxycarbonylating species under the reaction conditions.
-
Carry-over of Intermediates: Impurities from previous steps that can participate in the final reaction.
The causality is a competitive reaction at a highly nucleophilic site. The amidine group's free -NH2 is the target for acylation. While the bulkier n-hexyl chloroformate is the intended reactant, the smaller, potentially more reactive methyl chloroformate (or equivalent), if present, can also react to form the N-methoxycarbonyl impurity.
Analytical Methodologies for Identification and Quantification
A robust, stability-indicating analytical method is crucial for the control of N-Methoxycarbonyl Dabigatran Ethyl Ester. The primary technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry for definitive identification.[15][16]
Chromatographic Separation Protocol (RP-HPLC)
The objective of the chromatographic method is to achieve baseline separation of the main API peak (Dabigatran Etexilate), its key intermediates (like Dabigatran Ethyl Ester), and all related impurities, including the N-methoxycarbonyl derivative. The structural differences, primarily the replacement of a hexyl chain with a methyl group, result in a polarity change that can be exploited for separation.
Experimental Protocol:
-
System Preparation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector is required.[15]
-
Column Selection: A C18 stationary phase is the industry standard for this class of molecules. A high-resolution column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) provides the necessary efficiency.[15]
-
Mobile Phase Preparation:
-
Chromatographic Conditions: A gradient elution is essential for resolving complex impurity profiles. The gradient is designed to start with a higher percentage of aqueous mobile phase to retain and separate polar impurities, then ramp up the organic phase concentration to elute the main API and less polar compounds.
-
Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate drug substance in a suitable diluent, such as N,N-Dimethylformamide (DMF), to a final concentration appropriate for the detector's linear range.[17]
-
Analysis and Detection: Inject the sample and monitor the elution profile at a wavelength where all compounds of interest exhibit significant absorbance, typically around 230 nm or 310 nm.[15][17]
-
System Suitability: Before sample analysis, inject a system suitability solution containing the API and known impurities. This is a self-validating step to ensure the system is performing correctly. Key parameters include resolution between critical pairs, peak tailing factor, and reproducibility of injections.[15]
Table of Exemplary HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7µm) | Provides high resolution and efficiency for complex mixtures.[15] |
| Mobile Phase A | 0.01 M Ammonium Formate, pH 8.5 | Buffering controls analyte ionization for reproducible retention times.[17] |
| Mobile Phase B | Acetonitrile:Water (80:20 v/v) | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds.[17] |
| Flow Rate | 0.6 - 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[15] |
| Detection | UV at 230 nm or 310 nm | Wavelengths of high absorbance for Dabigatran and related structures.[15][17] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~40 min (Gradient) | Sufficient time to elute all components of interest. |
Spectroscopic Confirmation
While HPLC provides quantitative data, mass spectrometry (MS) is required for unambiguous identification.
-
LC-MS Analysis: Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peak corresponding to the impurity. The expected m/z for the protonated molecule [M+H]+ of C29H31N7O5 would be approximately 558.24.
-
Tandem MS (MS/MS): Further fragmentation of the parent ion (m/z 558.24) provides a unique fingerprint that can be used to confirm the structure by identifying characteristic fragment ions, confirming the presence of the methoxycarbonyl group and the core dabigatran structure.[18][19]
Control Strategy and Impact Assessment
Controlling the level of N-Methoxycarbonyl Dabigatran Ethyl Ester requires a multi-faceted approach grounded in Quality by Design (QbD) principles.
-
Raw Material Control: The most effective control point is the source. Rigorous testing of the n-hexyl chloroformate reagent for the presence of methyl chloroformate or other potential methoxycarbonylating agents is critical.
-
In-Process Controls (IPCs): Monitoring the progress of the final acylation reaction by HPLC can ensure the reaction goes to completion and can detect the formation of the impurity in near real-time, allowing for process adjustments if necessary.
-
Purification: If formed, the impurity must be effectively removed during the purification of the crude Dabigatran Etexilate. The difference in polarity between the impurity (methyl ester) and the API (hexyl ester) can be leveraged in crystallization or chromatographic purification steps.
-
Final Specification: A validated analytical method must be used to test the final API batch, with a strict acceptance criterion for this impurity, typically not more than 0.15% as per ICH guidelines.
The toxicological impact of this specific impurity is not widely published; therefore, its level must be strictly controlled to the qualification threshold to ensure patient safety.
Conclusion
N-Methoxycarbonyl Dabigatran Ethyl Ester is a critical process-related impurity in the synthesis of Dabigatran Etexilate. A thorough understanding of its formation via competitive acylation of the key amidine intermediate is essential for its control. This guide has detailed the necessary physicochemical information and provided a framework for a robust analytical control strategy, centered on a high-resolution RP-HPLC method. By implementing stringent raw material controls, in-process monitoring, and a validated final specification test, manufacturers can ensure the consistent production of high-quality Dabigatran Etexilate that meets global regulatory standards and ensures patient safety.
References
-
molsyns.com. N-Methoxycarbonyl Dabigatran Ethyl Ester. [Link]
-
Pharmaffiliates. CAS No : 211914-96-4 | Product Name : N-Methoxycarbonyl Dabigatran Ethyl Ester. [Link]
-
ResearchGate. Synthesis of dabigatran etexilate mesylate. [Link]
-
ACS Publications. Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development. [Link]
- Google Patents.
-
ACS Omega. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. [Link]
- Google Patents.
-
SVAK Life Sciences. N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No: 211914-96-4. [Link]
-
Alentris Research Pvt. Ltd. N-Methoxycarbonyl Dabigatran Ethyl Ester - API Impurities. [Link]
-
Veeprho. N-Nitroso N-Methoxycarbonyl Dabigatran Ethyl Ester. [Link]
-
AHH Chemical. 211914-96-4|Ethyl 3-(2-(((4-(N-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl). [Link]
-
European Patent Office. "SYNTHESIS OF DABIGATRAN" - EP 2978750 B1. [Link]
-
Longdom Publishing. Method Validation for Stability Indicating Method of Related Subs. [Link]
-
Pharmaffiliates. Dabigatran-impurities. [Link]
- Google Patents.
-
ijrti.org. A Review on liquid chromatographic method for estimation of Dabigatran, Apixaban and Ticagrelor. [Link]
-
WJPMR. analytical method development and validation of dabigatran etexilate in pure and dosage forms by. [Link]
-
ResearchGate. (PDF) Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. [Link]
-
Scilit. The development and validation of analytical methods for the quantitative determination of dabigatran etexilate by HPLC-DAD and UV spectrophotometry during a comparative dissolution kinetics test of dabigatran capsules in the biorelevant FaSSGF medium. [Link]
- Google Patents.
-
ResearchGate. FT-IR spectrums of (a) dabigatran etexilate and (b) unknown-1 (Impurity-15). [Link]
-
CRO Splendid Lab Pvt. Ltd. N-Methoxycarbonyl Dabigatran Ethyl Ester. [Link]
-
Research Journal of Pharmacy and Technology. LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. [Link]
- Google Patents.
- Google Patents.
-
PubChem - NIH. Dabigatran Ethyl Ester | C27H29N7O3 | CID 446804. [Link]
Sources
- 1. N-Methoxycarbonyl Dabigatran Ethyl Ester | molsyns.com [molsyns.com]
- 2. N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No- 211914-96-4 [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. kemiezen.com [kemiezen.com]
- 7. :: N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No: 211914-96-4 | SVAK Life Sciences:: [svaklifesciences.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alentris.org [alentris.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. data.epo.org [data.epo.org]
- 12. WO2014167577A2 - "synthesis of dabigatran" - Google Patents [patents.google.com]
- 13. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 14. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 15. longdom.org [longdom.org]
- 16. ijrti.org [ijrti.org]
- 17. wjpmr.com [wjpmr.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
